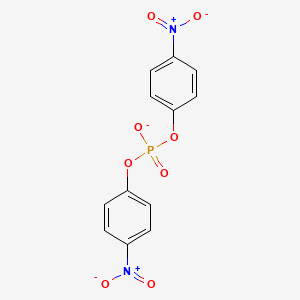

Bis(p-nitrophenyl)-phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(p-nitrophenyl)-phosphate is a useful research compound. Its molecular formula is C12H8N2O8P- and its molecular weight is 339.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Enzyme Inhibition Studies

BNPP is primarily recognized for its role as an inhibitor of glycosyltransferases, enzymes critical for protein glycosylation. Research indicates that BNPP can achieve up to 90% inhibition of various glycosyltransferase reactions at concentrations around 10 mM. It acts as a competitive inhibitor for UDP-galactose binding in galactosyltransferase preparations, highlighting its utility in studying enzyme mechanisms and membrane topology of glycosyltransferases .

1.2 Substrate for Phosphodiesterase Activity

In addition to its inhibitory properties, BNPP serves as a substrate for phosphodiesterase activity assays. It has been utilized to estimate the activity of root phosphodiesterases in wetland plants, providing insights into the biochemical pathways involved in plant metabolism .

1.3 Role in Lipid-Intermediate Biosynthesis

BNPP has been shown to affect lipid-intermediate biosynthesis in rat spleen lymphocytes. While it does not inhibit the synthesis of certain lipid intermediates, it significantly impairs the addition of N-acetylglucosamine residues during N-glycosylation processes, demonstrating its potential as a tool for dissecting lipid biosynthetic pathways .

Polymer Chemistry Applications

2.1 Organocatalysis in Polymerization

BNPP has emerged as an effective organocatalyst for the ring-opening polymerization (ROP) of β-butyrolactone. This application allows for the controlled synthesis of poly(β-butyrolactone) with well-defined molecular weights and narrow polydispersities. The use of BNPP facilitates the production of end-functionalized polyesters and diblock copolymers, showcasing its versatility in polymer chemistry .

Medicinal Chemistry Applications

3.1 Investigating Bisphosphonates

While BNPP itself is not a bisphosphonate, its structure and reactivity have implications for understanding bisphosphonates' medicinal applications, particularly in treating osteoporosis and other metabolic bone diseases. The structural characteristics shared with bisphosphonates allow researchers to explore novel therapeutic uses and improve synthesis methodologies .

Summary of Findings

The applications of Bis(p-nitrophenyl)-phosphate span several scientific domains, demonstrating its importance as a biochemical tool and catalyst:

Analyse Chemischer Reaktionen

Hydrolysis Reactions

BNPP undergoes hydrolysis under various conditions, yielding p-nitrophenol and inorganic phosphate. This reaction is accelerated by metal catalysts and micellar environments.

Metal-Catalyzed Hydrolysis

Cerium(IV) Complexes :

-

Ce(IV) complexes (e.g., L(OEt)Ce(NO₃)₃) catalyze BNPP hydrolysis via first-order kinetics. At 25°C and [Ce] = 20 mM, the rate constant is (1.1±0.1)×10−3s−1 .

-

The reaction involves formation of a cerium-phosphate intermediate, confirmed by X-ray crystallography .

Zinc(II) Complexes :

-

Zn(II) complexes with uncoordinated nucleophiles (e.g., oximate or alkoxide ligands) exhibit two pathways:

-

Zn(II)-L₃ complexes (with oxime ligands) are most efficient due to low ligand pKa (~8.5) and resistance to dimerization .

Other Metals :

-

Zr(IV) and Hf(IV) complexes show similar mechanisms but lower catalytic activity compared to Ce(IV) .

Table 1: Catalytic Hydrolysis of BNPP

Micellar Catalysis

Cationic surfactants (e.g., cetyltrimethylammonium bromide, CTAB) enhance BNPP hydrolysis by 10⁵-fold compared to spontaneous hydrolysis. The micellar interface facilitates nucleophilic attack by α-nucleophiles (e.g., hydroxamates), following pseudo-first-order kinetics .

Enzyme Inhibition

BNPP competitively inhibits glycosyltransferases involved in protein glycosylation, particularly those utilizing sugar-nucleotide donors.

Glycosyltransferase Inhibition

-

Galactosyltransferases : BNPP competitively inhibits UDP-galactose binding (Ki≈2mM) .

-

Broad-Spectrum Inhibition : At 10 mM, BNPP achieves >90% inhibition of sialyl-, fucosyl-, mannosyl-, and glucosyltransferases .

Table 2: Inhibitory Effects of BNPP on Enzymatic Processes

Ligand-Based vs. Solvent-Based Pathways

-

Ligand-based : Zn(II)-bound alkoxide/oximate nucleophiles attack phosphorus, forming a pentacoordinate transition state (SN2 mechanism) .

-

Solvent-based : Hydroxyl groups from axial water molecules initiate hydrolysis, favored in octahedral Zn(II) complexes .

Role of pKa and Dimerization

Eigenschaften

Molekularformel |

C12H8N2O8P- |

|---|---|

Molekulargewicht |

339.17 g/mol |

IUPAC-Name |

bis(4-nitrophenyl) phosphate |

InChI |

InChI=1S/C12H9N2O8P/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,19,20)/p-1 |

InChI-Schlüssel |

MHSVUSZEHNVFKW-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.